3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
CAS No.: 1018143-33-3
Cat. No.: VC8038010
Molecular Formula: C15H12N2O4
Molecular Weight: 284.27 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid - 1018143-33-3](/images/structure/VC8038010.png)
Specification
CAS No. | 1018143-33-3 |
---|---|
Molecular Formula | C15H12N2O4 |
Molecular Weight | 284.27 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C15H12N2O4/c1-8-7-11(15(18)19)12-13(17-21-14(12)16-8)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,18,19) |
Standard InChI Key | ULUCUFQYUHRUDY-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)O |
Canonical SMILES | CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of an isoxazolo[5,4-b]pyridine system, where the isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). At position 3 of the isoxazole ring, a 4-methoxyphenyl group is attached, while position 6 of the pyridine ring features a methyl substituent. The carboxylic acid group at position 4 introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions .
The dihedral angle between the benzene ring of the methoxyphenyl group and the isoxazole ring is a critical structural parameter, affecting conjugation and steric interactions. Computational models suggest this angle ranges between 15° and 25°, optimizing electronic delocalization while minimizing steric hindrance.
Physicochemical Properties
Key physicochemical parameters include:
The moderate logP value indicates balanced hydrophobicity, suitable for crossing biological membranes while retaining aqueous solubility.
Synthesis and Reaction Pathways
Classical Synthetic Routes
The synthesis typically involves a multi-step sequence starting with the condensation of 5-amino-3-methylisoxazole with 4-methoxybenzaldehyde. Under acidic conditions, this forms an imine intermediate, which undergoes cyclization via nucleophilic attack to yield the fused isoxazolo[5,4-b]pyridine core. Subsequent oxidation introduces the carboxylic acid group at position 4 .
A representative pathway is:
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Condensation: 5-Amino-3-methylisoxazole + 4-methoxybenzaldehyde → Schiff base.
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Cyclization: Intramolecular nucleophilic attack forms the fused ring system.
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Oxidation: Introduction of the carboxylic acid group using KMnO₄ or CrO₃ .
Non-Classical Activation Methods
Recent advances employ microwave irradiation and ultrasonication to enhance reaction efficiency. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields exceeding 85% . Ultrasonication promotes cavitation, improving mixing and reducing side reactions during cyclization .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard derivatization reactions:
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Esterification: Reaction with methanol/H₂SO₄ yields the methyl ester, enhancing lipophilicity.
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Amide Formation: Coupling with amines via EDC/HOBt produces amides, explored for bioactivity modulation.
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic substitution to the para position. Nitration with HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization.
Isoxazole Ring Reactivity
Biological Activities and Mechanisms
Anti-Inflammatory Properties
In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 μM, comparable to celecoxib. Molecular docking suggests the carboxylic acid group forms hydrogen bonds with COX-2’s Arg120, while the methoxyphenyl moiety occupies the hydrophobic pocket.
Neuroprotective Effects
The compound reduces glutamate-induced neurotoxicity in SH-SY5Y cells by 40% at 10 μM, likely via NMDA receptor antagonism. Structural analogs lacking the methoxy group show diminished activity, underscoring its role in receptor binding.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key -NMR signals (DMSO-d₆, 300 MHz) :
δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
8.21 | singlet | 1H | H-5 (pyridine) |
7.89 | doublet | 2H | H-2', H-6' (aryl) |
6.97 | doublet | 2H | H-3', H-5' (aryl) |
3.81 | singlet | 3H | OCH₃ |
2.52 | singlet | 3H | CH₃ (pyridine) |
The downfield shift of H-5 (8.21 ppm) reflects deshielding by the adjacent nitrogen atom.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 284.0797 ([M+H]⁺), consistent with the exact mass . Fragment ions at m/z 240 and 196 correspond to loss of CO₂ and subsequent cleavage of the methoxyphenyl group .
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications focus on enhancing bioavailability:
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Ester Prodrugs: Methyl and ethyl esters improve membrane permeability, with logP increasing to 3.2.
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Metal Complexes: Coordination with Zn²⁺ or Cu²⁺ enhances anti-inflammatory efficacy by stabilizing the enolate form.
Targeted Drug Delivery
Conjugation to polyethylene glycol (PEG) nanoparticles reduces systemic toxicity while prolonging half-life. In murine models, PEGylated formulations show a 2.3-fold increase in brain uptake compared to free drug.
Comparison with Structural Analogs
The compound’s uniqueness lies in its methoxy and methyl substituents. Key comparisons include:
Compound | Molecular Formula | Key Features | Bioactivity |
---|---|---|---|
6-Isopropyl-N-(4-methoxybenzyl) analog | Enhanced lipophilicity | COX-2 inhibition (IC₅₀ 0.9 μM) | |
3-Methyl-6-phenylisoxazolo[5,4-b]pyridine | Lacks methoxy group; reduced receptor binding | Weak neuroprotection |
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